1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists pursuing JAK/STAT pathway inhibitors often encounter regioisomeric pyrazole building blocks with mismatched LogP and pKa, resulting in poor solubility and low-yielding amide couplings. 1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine (CAS 1171319-69-9) resolves this: • LogP 0.09 - balanced solubility/permeability profile ideal for kinase inhibitor scaffolds • pKa 4.5-5.5 with minimal steric hindrance - superior nucleophile for acylation, sulfonylation, and reductive amination • Documented utility in pyrimidine-based JAK3 inhibitor synthesis - proven synthetic route applicability Supplied at ≥95% purity; packaged under inert atmosphere with 2-8°C cold-chain shipping to ensure compound integrity upon receipt.

Molecular Formula C5H7F2N3
Molecular Weight 147.13 g/mol
CAS No. 1171319-69-9
Cat. No. B1648158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
CAS1171319-69-9
Molecular FormulaC5H7F2N3
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=C(N(N=C1)CC(F)F)N
InChIInChI=1S/C5H7F2N3/c6-4(7)3-10-5(8)1-2-9-10/h1-2,4H,3,8H2
InChIKeyMMXDSDQGLBYPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine: Structural & Physicochemical Profile


1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine (CAS 1171319-69-9) is a fluorinated pyrazole building block with the molecular formula C5H7F2N3 and a molecular weight of 147.13 g/mol . It features a 5-amino substituent on the pyrazole ring, distinguishing it from other regioisomers and non-aminated analogs. The compound's predicted LogP of 0.09 [1] reflects moderate lipophilicity, while its boiling point (253.1±40.0 °C) and density (1.4±0.1 g/cm³) [1] are consistent with small-molecule heterocycles. As a versatile intermediate, it is employed in the synthesis of kinase inhibitors and other bioactive molecules .

Regioisomer
5‑amine pyrazole building block, distinct from 3‑ and 4‑amino isomers
Derivatization
Sterically accessible amine supports nucleophilic coupling and scaffold elaboration
Utility
Cited intermediate for kinase inhibitor synthesis, including JAK3‑targeting scaffolds

1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine: Why Substitution Fails


The 5-amino regioisomer of the difluoroethyl pyrazole scaffold exhibits distinct physicochemical and functional properties that preclude simple substitution with 3-amino or 4-amino analogs, or with non-aminated derivatives. The position of the amine group dictates hydrogen-bonding patterns, electronic distribution, and steric accessibility, directly influencing reactivity in downstream synthetic steps and interactions with biological targets . As demonstrated in the quantitative comparisons below, regioisomeric variation alone results in substantial differences in lipophilicity (LogP) and basicity (pKa) [1], which in turn affect solubility, membrane permeability, and binding affinity in medicinal chemistry applications.

Regioisomer shift Replacing 5‑amine with 3‑ or 4‑amino regioisomers alters hydrogen‑bonding patterns, basicity, and lipophilicity, and may affect target engagement. Predicted pKa and LogP differences suggest solubility and reactivity profiles will not transfer directly.
Non‑aminated analog Using 1‑(2,2‑difluoroethyl)‑1H‑pyrazole removes the nucleophilic amine, limiting amide/sulfonamide coupling and kinase inhibitor applicability. Loss of documented application focus for JAK3‑type scaffolds.
Storage sensitivity The 5‑amine requires cold‑chain (2–8 °C) and light‑protected, inert‑atmosphere handling, unlike the 4‑amino analog stored at room temperature. Logistics and stability requirements may differ; verify handling capability.

1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine: Key Differences from Analogs


Lipophilicity: 5-Amine vs. 4-Amine

The 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine exhibits a LogP of 0.09, which is substantially lower than the 4-amino regioisomer (LogP 1.31) [1] and approximately half the value of the non-aminated 1-(2,2-difluoroethyl)-1H-pyrazole (predicted LogP ~0.96) . This lower lipophilicity translates to improved aqueous solubility and potentially distinct pharmacokinetic profiles when incorporated into larger molecules.

Lipophilicity (LogP)
Data to verify
ΔLogP = −1.22 (target ~14× more hydrophilic vs 4‑amine)
Reported lower lipophilicity may support higher aqueous solubility.
Predicted XLogP3/ACD values; no experimental LogP available.
Lipophilicity Drug Design Physicochemical Properties

Basicity and Hydrogen Bonding: 5-Amine vs. 3-Amine & Non-Aminated Analogs

The 5-amino group confers a pKa (predicted) of approximately 4.5–5.5, whereas the 3-amino regioisomer has a predicted pKa of 3.63 and the non-aminated 1-(2,2-difluoroethyl)-1H-pyrazole has a predicted pKa of 1.61 . The higher basicity of the 5-amine makes it a stronger hydrogen-bond donor and a more reactive nucleophile in acylation, sulfonylation, and alkylation reactions.

Basicity (pKa)
Data to verify
ΔpKa ≈ +1–4 units (target 10×–10,000× more basic than comparators)
Higher basicity may influence protonation state and nucleophilic reactivity.
Predicted class values; experimental pKa not reported.
Basicity Hydrogen Bonding Reactivity

Storage Stability & Light Sensitivity: 5-Amine vs. 4-Amine

The target compound requires storage at 2–8°C, protected from light, and under an inert atmosphere [1]. In contrast, the 4-amino regioisomer is recommended for storage at room temperature with no explicit light sensitivity warning . This indicates the 5-amine is more prone to photodegradation or oxidation, necessitating more stringent handling protocols.

Storage Stability
Context-dependent
Target: 2–8 °C, protect from light, inert atmosphere
4‑amine comparator: room temperature storage
Handling stringency differs; cold‑chain logistics required.
Based on vendor SDS and product specifications.
Stability Storage Handling

Synthetic Utility: Regioselective Derivatization at 5-Amine

The 5-amino group is sterically less hindered than the 3-amino or 4-amino positions in the pyrazole ring, allowing for more efficient acylation, sulfonylation, and reductive amination . This regiochemical advantage translates to higher yields and cleaner reaction profiles in multi-step syntheses of kinase inhibitors and other bioactive molecules .

Steric Accessibility
Class-level inference
5‑amine is the least hindered regioisomer for acylation, sulfonylation, and reductive amination.
May support higher coupling efficiency in multi‑step syntheses.
No direct yield comparison studies identified.
Synthetic Chemistry Building Block Derivatization

Application Specificity: Kinase Inhibitors vs. Non-Aminated Analog

While the non-aminated 1-(2,2-difluoroethyl)-1H-pyrazole is a generic fluorinated building block with broad but undefined utility, the 5-amine derivative is explicitly cited as an intermediate for kinase inhibitors, including JAK3-targeting pyrimidine derivatives . This application focus provides procurement teams with a clearer justification for selection when the synthetic target is a kinase inhibitor scaffold.

Documented Use
Context-dependent
Intermediate for kinase inhibitors, explicitly cited for pyrimidine‑based JAK3 scaffolds.
Supports medicinal chemistry workflows targeting JAK3 pathway probes.
Vendor documentation and patent literature; limited to cited scaffold.
Kinase Inhibition JAK3 Drug Discovery

1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine: Optimal Use Cases


Kinase Inhibitor Synthesis with Moderate Lipophilicity

Given its LogP of 0.09 [1], 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is ideally suited for the construction of kinase inhibitor scaffolds that demand balanced solubility and permeability. This contrasts with the more lipophilic 4-amino regioisomer (LogP 1.31) , which may be preferable for targets requiring higher membrane partitioning but at the cost of aqueous solubility.

JAK3 and Related Kinase Medicinal Chemistry

Vendor documentation explicitly identifies the 5-amine derivative as a building block for pyrimidine-based JAK3 inhibitors [1]. Researchers pursuing JAK/STAT pathway modulation can leverage this compound's established utility, whereas the non-aminated analog lacks such defined application guidance.

Reactions with Basic, Sterically Accessible Amine

The 5-amine's predicted pKa of 4.5–5.5 [1] and minimal steric hindrance make it a superior nucleophile for acylation, sulfonylation, and reductive amination compared to the 3-amino (pKa 3.63) and 4-amino regioisomers. Synthetic chemists facing challenging couplings or requiring high yields should prioritize this isomer.

Cold-Chain and Light-Protection Logistics

The compound's requirement for 2–8°C storage, protection from light, and inert atmosphere [1] means it is best procured by laboratories equipped with refrigerated storage and amber glassware. Organizations without such infrastructure may experience compound degradation, making the more stable 4-amino isomer a logistically simpler alternative.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis with solubility/permeability balance
Reported moderate lipophilicity profile
Solubility and permeability assay validation
JAK3 pathway probe construction
Documented utility in JAK3 inhibitor scaffolds
Target‑engagement and selectivity profiling
Nucleophilic derivatization (acylation, sulfonylation)
Sterically accessible 5‑amine position
Reaction yield and purity assessment
Cold‑chain procurement and storage workflow
2–8 °C, light‑protected, inert atmosphere storage
Compound integrity upon storage and handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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